2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile
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Overview
Description
2-(1,4-Dioxaspiro[45]decan-6-yl)acetonitrile is an organic compound characterized by a spirocyclic structure containing a dioxane ring fused to a decane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile typically involves the formation of the spirocyclic structure through a series of reactions starting from 2-acetylcyclohexanone. The key steps include:
Ethylene Ketal Formation: 2-acetylcyclohexanone reacts with ethylene glycol to form the ethylene ketal.
Hydrazone Formation: The ketal undergoes hydrazone formation with hydrazine.
Iodination: The hydrazone is then iodinated to form 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane.
Aminocarbonylation: The iodinated compound undergoes aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile involves its interaction with molecular targets through its nitrile group and spirocyclic structure. The nitrile group can participate in nucleophilic addition reactions, while the spirocyclic structure provides rigidity and stability to the molecule. These interactions can affect various biochemical pathways, making it a valuable compound for research .
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamide: Similar in structure but contains an acrylamide group instead of a nitrile group.
6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane: An intermediate in the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile.
Uniqueness
This compound is unique due to its combination of a spirocyclic structure and a nitrile group, which provides distinct reactivity and stability compared to other similar compounds.
Biological Activity
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile is an organic compound notable for its unique spirocyclic structure, which incorporates a dioxane ring fused to a decane framework. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from diverse research sources.
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
CAS Number: 95192-95-3
Boiling Point: 138-140 °C (at 10 Torr)
Density: 1.10 ± 0.1 g/cm³ (predicted)
Property | Value |
---|---|
Molecular Formula | C10H15NO2 |
Molecular Weight | 181.23 g/mol |
Boiling Point | 138-140 °C (10 Torr) |
Density | 1.10 ± 0.1 g/cm³ |
The biological activity of this compound is primarily attributed to its spirocyclic structure and the presence of the nitrile group. The nitrile can participate in nucleophilic addition reactions, while the rigid spirocyclic framework enhances the compound's stability and interaction with biological targets. These interactions can influence various biochemical pathways, making it a candidate for further research in drug development and enzyme interaction studies.
Enzyme Interaction Studies
Research indicates that compounds with spirocyclic structures often exhibit unique enzyme inhibition properties. For instance, studies have shown that similar spirocyclic compounds can act as potent inhibitors of certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or cancers .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, indicating a possible avenue for further investigation into its use as an antimicrobial agent .
Cytotoxicity and Anticancer Activity
There is an emerging interest in the cytotoxic effects of spirocyclic compounds on cancer cells. Initial findings suggest that this compound may induce apoptosis in specific cancer cell lines, although detailed mechanistic studies are still required to confirm these effects and elucidate the underlying pathways involved .
Case Studies and Research Findings
Several studies have explored the biological implications of spirocyclic compounds similar to this compound:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of spirocyclic derivatives against breast cancer cell lines, demonstrating significant inhibition of cell proliferation .
- Antimicrobial Effects : Research conducted on spirocyclic compounds indicated their effectiveness against Gram-positive bacteria, suggesting that modifications to the spirocyclic framework could enhance their antimicrobial efficacy .
- Enzyme Inhibition : A comprehensive analysis showed that similar compounds could inhibit key enzymes involved in cancer metabolism, providing a rationale for further testing of this compound in this context .
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-6-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9H,1-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILBEGYQLJKWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC#N)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.